molecular formula C32H28N2O9 B3255597 2',3',5'-Tri-O-benzoyl-5-ethyluridine CAS No. 25692-02-8

2',3',5'-Tri-O-benzoyl-5-ethyluridine

Cat. No.: B3255597
CAS No.: 25692-02-8
M. Wt: 584.6 g/mol
InChI Key: QHXONHVHMASILU-IYUNARRTSA-N
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Description

2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS 25692-02-8) is a benzoyl-protected derivative of 5-ethyluridine with the molecular formula C32H28N2O9 and a molecular weight of 584.57 g/mol . This compound is professionally supplied for research applications, particularly in organic and medicinal chemistry, where it serves as a crucial synthetic intermediate. The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar protect the hydroxyl functionalities, making this compound a specialized building block for the controlled synthesis of more complex nucleoside analogs and oligonucleotides . This protection strategy is a cornerstone of modern nucleoside synthesis, such as the silyl-Hilbert-Johnson reaction, which allows for the stereoselective formation of nucleosides by coupling silylated heterocyclic bases with electrophilic, acyl-protected sugar units like this reagent . The additional 5-ethyl modification on the uracil base alters the base-pairing properties, which is a key area of interest for researchers developing novel nucleoside therapeutics. As such, this chemical is a valuable tool for scientists working in drug discovery, probe development, and biochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use. Researchers can request detailed specifications, including Certificate of Analysis data, for their specific lot.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXONHVHMASILU-IYUNARRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 ,3 ,5 Tri O Benzoyl 5 Ethyluridine

Reactions Involving the Protected Ribose Moiety

The reactivity of the furanose ring is significantly modulated by the presence of the three benzoyl protecting groups at the 2', 3', and 5' positions. These groups exert powerful stereoelectronic effects that are crucial in controlling the synthesis of nucleoside analogs.

A key feature of the 2'-O-benzoyl group is its ability to engage in neighboring group participation, a phenomenon that provides powerful stereocontrol in glycosylation and other substitution reactions at the anomeric (C1') center. researchgate.net When a transient electrophilic center, such as an oxocarbenium ion, is formed at C1', the carbonyl oxygen of the adjacent 2'-O-benzoyl group can act as an intramolecular nucleophile. This attack forms a stable, five-membered dioxolenium ion intermediate. researchgate.net

This rigid, fused-ring intermediate effectively shields one face of the ribose ring (the α-face). Consequently, an incoming external nucleophile can only attack from the opposite, unhindered β-face. nih.govfu-berlin.de This mechanism is fundamental to achieving high diastereoselectivity in the synthesis of β-nucleosides. nih.gov Studies on related benzoylated glycosyl cations have confirmed that this participation is the dominant structural motif and is enhanced by resonance stabilization through the phenyl ring of the benzoyl group. nih.govfu-berlin.de The replacement of acetyl protecting groups with benzoyl groups at the O-2 position has been shown to increase reactivity toward Lewis acid-promoted reactions due to this participatory effect. researchgate.net

Protected uridine (B1682114) derivatives can undergo isomerization, most notably anomerization, which is the interconversion between α and β isomers at the C1' carbon. nih.govnih.gov This process can be facilitated by Lewis acids, which promote the formation of the key oxocarbenium ion intermediate. The neighboring group participation of the 2'-O-benzoyl group, as described above, plays a critical role in the equilibrium and kinetics of this interconversion. researchgate.net By stabilizing the intermediate and directing subsequent nucleophilic attack, the benzoyl group can influence the final anomeric ratio. While less common, other isomerizations involving the migration of acyl groups between the hydroxyl positions of the ribose can occur, though such transformations typically require specific and often harsh reaction conditions.

Reactions Involving the 5-Ethyluracil (B24673) Nucleobase

The 5-ethyluracil moiety is an aromatic heterocycle that can undergo reactions typical of this class of compounds, including substitutions by both electrophiles and nucleophiles. researchgate.net The ethyl group at the C5 position influences the ring's electronic properties and, therefore, its reactivity.

The uracil (B121893) ring, particularly the C5=C6 double bond, is susceptible to attack by electrophiles. researchgate.net In an electrophilic aromatic substitution (SEAr) reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The ethyl group at C5 is a weak electron-donating group, which tends to direct incoming electrophiles to the C6 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com The reaction proceeds through a positively charged intermediate known as an arenium ion or Wheland intermediate, which then re-aromatizes by losing a proton. wikipedia.org

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the ring, replacing a leaving group. wikipedia.orgyoutube.com For this to occur on the 5-ethyluracil ring, a suitable leaving group (like a halogen) would need to be present, typically at the C6 position. The reaction is facilitated by the electron-withdrawing nature of the ring's carbonyl groups and nitrogen atoms. nih.gov The mechanism can be a two-step addition-elimination process via a stabilized anionic intermediate (a Meisenheimer complex) or, as recent studies suggest, a concerted process where bond-forming and bond-breaking occur simultaneously. nih.govnih.gov

2',3',5'-Tri-O-benzoyl-5-ethyluridine is a valuable starting material for synthesizing more complex and functionally diverse nucleoside analogs. nih.govgoogle.com Following reactions on the nucleobase as described above, a wide array of derivatives can be produced. For example, halogenation at the C6 position can introduce a functional handle for subsequent cross-coupling reactions. The benzoyl protecting groups can be selectively removed and replaced with other acyl or alkyl groups to modulate the compound's properties. nih.govpensoft.netpensoft.net This strategy allows for the creation of libraries of compounds for various applications, including therapeutic agent discovery. nih.govpensoft.net

Table 1: Examples of Reactions for the Formation of Substituted Uridine Derivatives

Reaction TypeReagentsPosition of SubstitutionPotential ProductReference
Electrophilic HalogenationBr2 in Acetic AcidC66-Bromo-2',3',5'-tri-O-benzoyl-5-ethyluridine researchgate.net
Electrophilic NitrationHNO3/H2SO4C66-Nitro-2',3',5'-tri-O-benzoyl-5-ethyluridine wikipedia.orgmasterorganicchemistry.com
N-AcylationBenzoyl Chloride, Pyridine (B92270)N3N3,2',3',5'-Tetra-O-benzoyl-5-ethyluridine nih.gov
Deprotection (Debenzoylation)Sodium Methoxide (B1231860) in Methanol (B129727)2', 3', 5'5-Ethyluridine (B1619342) google.com
Further Acylation (Post-Deprotection)Palmitoyl Chloride, DMAP, Pyridine5' (and/or 2', 3')5'-O-Palmitoyl-5-ethyluridine nih.govpensoft.net

Mechanistic Insights into Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic routes.

Neighboring Group Participation: As discussed, the key mechanistic step for stereocontrol at the ribose moiety is the formation of a dioxolenium ion from the 2'-O-benzoyl group and the C1' anomeric center. This intramolecular cyclization forms a resonance-stabilized cation that blocks the α-face of the sugar, forcing incoming nucleophiles to attack from the β-face, leading to the formation of the β-anomer with high fidelity. nih.govfu-berlin.de

Electrophilic Aromatic Substitution (SEAr): The mechanism for substitution at the C6 position begins with the attack of the C5=C6 double bond on a strong electrophile (E+). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate (the arenium ion), with the positive charge delocalized over the ring atoms. In a subsequent rapid step, a base removes the proton from the C6 position, restoring the aromatic system and yielding the 6-substituted product. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In the classical two-step mechanism, a nucleophile attacks the carbon atom bearing a leaving group (e.g., C6-Br), forming a negatively charged, non-aromatic Meisenheimer intermediate. nih.gov This anion is stabilized by the electron-withdrawing groups of the uracil ring. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov However, for many systems, especially those with good leaving groups, the reaction may proceed through a single, concerted transition state where the nucleophile attacks and the leaving group departs in a single step, avoiding a discrete intermediate. nih.gov

Proposed Reaction Pathways involving Oxonium Ions

The synthesis of this compound via the Vorbrüggen glycosylation proceeds through key cationic intermediates. The reaction is initiated by the activation of the protected sugar, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, by a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf). This leads to the departure of the anomeric acetyl group and the formation of a highly reactive electrophilic species at the C1' position of the ribose sugar. researchgate.net

Two principal cationic intermediates have been proposed in this process: an open-chain oxocarbenium ion and a bridged dioxolanylium ion . nih.govcazypedia.orgresearchgate.net

Oxocarbenium Ion Intermediate: This intermediate is a planar, sp2-hybridized carbocation stabilized by the ring oxygen. cazypedia.org While it is a plausible intermediate, its formation would allow for nucleophilic attack from either the top (β-face) or bottom (α-face) of the furanose ring, potentially leading to a mixture of anomers.

Dioxolanylium Ion Intermediate (Neighboring Group Participation): The presence of the benzoyl group at the C2' position of the ribose sugar provides a crucial mechanistic feature known as neighboring group participation (NGP) or anchimeric assistance. spcmc.ac.inwikipedia.orgdalalinstitute.comvedantu.comnih.gov The carbonyl oxygen of the 2'-O-benzoyl group can act as an internal nucleophile, attacking the anomeric carbon (C1') to form a stable, five-membered cyclic dioxolanylium ion. researchgate.netnih.gov This bicyclic intermediate is significantly more stable than the open oxocarbenium ion. nih.gov The formation of this bridged ion effectively blocks the α-face of the ribofuranose ring.

The reaction pathway is therefore dominated by the formation of the more stable dioxolanylium ion intermediate. The subsequent step involves the nucleophilic attack by the silylated 5-ethyluracil on this intermediate.

Intermediate Description Implication for Reactivity
Oxocarbenium IonA planar, positively charged species with the charge at C1' stabilized by the ring oxygen.Allows for nucleophilic attack from both α and β faces, potentially leading to poor stereoselectivity.
Dioxolanylium IonA bridged, bicyclic cation formed by the participation of the 2'-O-benzoyl group.Blocks the α-face, forcing the nucleophile to attack from the β-face, leading to high stereoselectivity. researchgate.net

Stereochemical Outcomes of Reactions

The stereochemical outcome of the glycosylation reaction to form this compound is a direct consequence of the neighboring group participation by the 2'-O-benzoyl group.

The formation of the rigid, bicyclic dioxolanylium ion intermediate is the key stereocontrolling event. This intermediate locks the conformation of the ribose ring and shields one of its faces. The silylated 5-ethyluracil, acting as the nucleophile, can then only approach the anomeric carbon from the side opposite to the bulky dioxolanylium ring, which is the β-face. wikipedia.org

The stereoselectivity of this reaction is generally high, yielding the desired β-isomer in significant excess over the α-isomer. The presence of the 5-ethyl group on the uracil base does not typically interfere with this well-established stereochemical control mechanism dictated by the protected sugar moiety.

Reactant Key Feature Stereochemical Consequence
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose2'-O-benzoyl groupNeighboring group participation leading to a dioxolanylium ion intermediate.
Silylated 5-ethyluracilNucleophileAttacks the β-face of the dioxolanylium ion.
Product This compound Predominantly the β-anomer .

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. Modified nucleosides like 5-ethyluridine (B1619342) are incorporated into these chains to alter their properties, such as binding affinity and nuclease resistance. The journey from the protected nucleoside, 2',3',5'-Tri-O-benzoyl-5-ethyluridine, to a functional part of an oligonucleotide chain involves critical chemical transformations.

The standard method for chemically synthesizing oligonucleotides is the phosphoramidite (B1245037) approach, which requires specially activated nucleoside monomers called phosphoramidites. nih.gov The conversion of a protected nucleoside into its corresponding phosphoramidite is a crucial first step.

For this compound, the process begins with the selective deprotection of the 5'-hydroxyl group. The benzoyl group at this position is removed to provide a free primary alcohol, while the 2'- and 3'-benzoyl groups remain to protect the secondary hydroxyls on the ribose ring. This selective deprotection is typically achieved under controlled basic conditions.

The resulting 2',3'-di-O-benzoyl-5-ethyluridine is then phosphitylated at the 5'-hydroxyl position. This reaction is commonly carried out using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.com The product of this reaction is the desired phosphoramidite building block, ready for use in an automated DNA/RNA synthesizer. The bulky diisopropylamino group and the cyanoethyl group on the phosphorus atom enhance the stability and reactivity of the monomer during the synthesis cycles. nih.gov

Table 1: Key Reagents in Phosphoramidite Synthesis

Reagent Role
2',3'-di-O-benzoyl-5-ethyluridine Starting nucleoside with protected 2' and 3' hydroxyls
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphitylating agent
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic base to activate the reaction

Once the 5-ethyluridine phosphoramidite is prepared, it can be incorporated into a growing oligonucleotide chain using solid-phase synthesis. youtube.com This process is a cyclical four-step reaction performed on an automated synthesizer.

Deblocking: The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid.

Coupling: The prepared 5-ethyluridine phosphoramidite is activated, usually with a weak acid like tetrazole, and added to the deprotected 5'-hydroxyl group of the support-bound chain. This forms a new phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups on the chain are acetylated to prevent them from participating in subsequent cycles, which helps to minimize the formation of deletion-mutant sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine (B92270).

This cycle is repeated until the desired oligonucleotide sequence is assembled. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl groups on the sugar and protecting groups on the nucleobases) are removed in a final deprotection step, yielding the purified, modified oligonucleotide. atdbio.com

Intermediate in the Synthesis of Structurally Diverse Nucleoside Analogues

The modification of nucleosides is a powerful strategy for developing antiviral and anticancer agents. nih.gov this compound is an excellent starting point for creating such analogues because the benzoyl groups provide robust protection for the sugar, allowing for a wide range of chemical modifications to be explored on either the ribose or the uracil (B121893) moiety. beilstein-journals.org

Modifications to the sugar portion of a nucleoside can significantly impact its biological activity by altering its conformation and how it is recognized by enzymes. nih.govthieme-connect.de Starting with this compound, chemists can perform various transformations on the ribose ring.

For instance, selective debenzoylation can provide access to specific hydroxyl groups for further reaction. The introduction of different functional groups, such as halogens, azides, or amino groups, at the 2' or 3' positions can be achieved through nucleophilic substitution reactions on activated precursors. These modifications are crucial for developing nucleosides that can act as chain terminators in viral replication or that have enhanced stability. The synthesis of many sugar-modified nucleosides relies on N-glycosidation, a key reaction that couples a modified sugar with a nucleobase. mdpi.comresearchgate.net

Table 2: Examples of Sugar Modifications

Modification Position Type of Modification Potential Impact
2'-Position Fluorination, Alkylation Alters sugar pucker, increases nuclease resistance
3'-Position Azido group introduction Precursor for other functional groups, chain termination

Altering the structure of the pyrimidine (B1678525) base can change the hydrogen-bonding patterns and stacking interactions of the nucleoside, leading to new biological functions. frontiersin.org The protected sugar in this compound allows for selective reactions on the 5-ethyluracil (B24673) ring.

The uracil ring can undergo various electrophilic substitution reactions. For example, the C-5 and C-6 positions are susceptible to modification. While the C-5 position is already substituted with an ethyl group in the parent compound, further reactions can be directed to other sites on the ring. For example, the N-3 position of the uracil ring can be alkylated or acylated. Additionally, the carbonyl groups of the uracil base can be converted to thiocarbonyls, which can alter the nucleoside's properties. These modifications can lead to the creation of novel nucleoside analogues with unique biological profiles. beilstein-journals.org

Analytical Characterization Methodologies in the Study of 2 ,3 ,5 Tri O Benzoyl 5 Ethyluridine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including modified nucleosides like 2',3',5'-Tri-O-benzoyl-5-ethyluridine. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a complete picture of the molecule's framework.

In a typical ¹H NMR spectrum of a related compound, 2',3',5'-tri-O-acetylguanosine, characteristic signals for the acetyl protecting groups appear as sharp singlets around δ 2.0-2.2 ppm. chemicalbook.com For this compound, the protons of the benzoyl groups would be expected to resonate in the aromatic region (typically δ 7.2-8.2 ppm), while the ethyl group at the C5 position of the uracil (B121893) base would show a characteristic quartet and triplet pattern. The protons of the ribose sugar moiety would appear in the region of approximately δ 4.0-6.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For instance, in a similar benzoylated ribofuranose derivative, the carbonyl carbons of the benzoyl groups appear around δ 164-166 ppm. researchgate.net For this compound, one would expect to see signals for the carbonyl carbons of the benzoyl groups, the carbons of the uracil base (with the C5 and C6 signals being particularly informative of substitution), the carbons of the ethyl group, and the five distinct carbons of the ribose sugar. For example, the ¹³C NMR spectrum of 1,3,5-triethylbenzene (B86046) shows the ethyl carbons at approximately δ 15.6 and 29.2 ppm. chemicalbook.com Similarly, the carbons of the three methoxy (B1213986) groups in 3,4,5-Trimethoxy benzoic acid appear at δ 56.35 and 60.55 ppm. chemicalbook.com This illustrates the power of ¹³C NMR in identifying specific functional groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzoyl (aromatic)7.2 - 8.2128 - 135
Benzoyl (carbonyl)-164 - 166
Ribose (anomeric H-1')~ 6.0 - 6.5~ 85 - 90
Ribose (other)~ 4.0 - 5.9~ 60 - 85
Uracil (H-6)~ 7.5 - 8.0~ 140
Uracil (C4=O, C2=O)-~ 150, ~ 163
Ethyl (CH₂)~ 2.3 (quartet)~ 20
Ethyl (CH₃)~ 1.1 (triplet)~ 12

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that would generate a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact mass of this ion would be measured and compared to the calculated mass for the expected molecular formula (C₃₂H₂₈N₂O₉) to confirm the compound's identity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity analysis of non-volatile compounds like protected nucleosides. The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent or mixture of solvents). For benzoylated nucleosides, which are relatively nonpolar, reversed-phase HPLC using a C18 column is often employed. A gradient elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allows for the effective separation of the product from more polar or less polar impurities. The purity of the isolated this compound can be determined by integrating the peak area of the main compound in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a compound. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297). The position of the compound is visualized under UV light, and its retention factor (Rf) value is calculated. The presence of a single spot indicates a high degree of purity. For instance, in the separation of alkylated uracils, solvent systems like chloroform-methanol are utilized. nih.gov The addition of a small amount of a base like ammonium (B1175870) hydroxide (B78521) can sometimes improve the spot shape and prevent streaking. nih.gov

Protecting Group Strategies in the Context of 2 ,3 ,5 Tri O Benzoyl 5 Ethyluridine Chemistry

Principles of Hydroxyl Protecting Groups in Nucleosides

The hydroxyl groups of the sugar moiety in nucleosides are primary sites for chemical modification. To achieve regioselectivity during synthesis, these hydroxyl groups must be reversibly blocked. umich.eduorganic-chemistry.org An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various reaction steps, and be removed selectively without altering other parts of the molecule. umich.eduuchicago.edu

In nucleosides, the 5'-hydroxyl group is a primary alcohol and is generally the most reactive and least sterically hindered, making it more susceptible to nucleophilic substitution. umich.edu The 2'- and 3'-hydroxyl groups are secondary and exhibit similar reactivity to each other. Protecting groups can be classified based on their lability under different conditions, such as acid-labile, base-labile, or those requiring specific reagents for removal. umich.edunih.govsemanticscholar.org This differential reactivity allows for the development of orthogonal protection strategies, where one group can be removed without affecting others. uniurb.it

The choice of a protecting group is also influenced by its impact on the solubility of the nucleoside derivative in organic solvents, a crucial factor for facilitating coupling reactions. umich.edu Furthermore, the protecting group should not introduce new stereogenic centers and should be easily characterizable, for instance, by nuclear magnetic resonance (NMR) spectroscopy. umich.edu

Other Common Protecting Groups Employed in 2',3',5'-Tri-O-benzoyl-5-ethyluridine Synthesis and Related Compounds

Beyond the benzoyl group, a variety of other protecting groups are instrumental in the synthesis of this compound and its analogs. The selection of these groups is dictated by the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies.

Silyl (B83357) ethers are a versatile class of protecting groups for hydroxyl functions in nucleosides. libretexts.orgspringernature.com They are generally stable to basic conditions used for the cleavage of acyl groups but are readily cleaved by fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgchemicalbook.com

tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group is widely used for the protection of the 2'-hydroxyl group in ribonucleoside synthesis. libretexts.orgspringernature.com It is introduced using tert-butyldimethylsilyl chloride, often in the presence of a catalyst like imidazole. chemicalbook.com The TBDMS group is stable to the conditions required for phosphorylation and can be removed without affecting acid- or base-labile groups. cdnsciencepub.com Its steric bulk allows for selective protection of the 5'-hydroxyl group over the more hindered 2'- and 3'-hydroxyls. cdnsciencepub.com

Tetraisopropyldisiloxane-1,3-diyl (TIPDS): The TIPDS group is a bidentate silyl protecting group capable of simultaneously protecting two hydroxyl groups. pearson.comvaia.com It is particularly useful for the concurrent protection of the 3'- and 5'-hydroxyl groups of ribonucleosides, leaving the 2'-hydroxyl available for further functionalization. pearson.comvaia.com The introduction of the TIPDS group is achieved using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. Due to steric hindrance from the isopropyl groups, it reacts preferentially with the less hindered primary 5'-hydroxyl group first, followed by reaction with the nearby 3'-hydroxyl. pearson.comvaia.com The TIPDS group is stable under various conditions but can be removed using fluoride-based reagents like TBAF. pearson.comvaia.com However, partial cleavage of the TIPDS group has been observed in ammonia (B1221849)/methanol (B129727) solutions, a side reaction that can be suppressed by using ethanol (B145695) as the solvent. researchgate.net

Acetyl (Ac): The acetyl group is another common acyl-type protecting group for hydroxyl and exocyclic amino functions in nucleosides. libretexts.org It is introduced using reagents like acetic anhydride (B1165640) or acetyl chloride. The acetyl group is removed by basic hydrolysis, often with aqueous or gaseous ammonia or methylamine. libretexts.org It is generally more labile than the benzoyl group under basic conditions. nih.gov

Trityl (Tr) and its Derivatives: The triphenylmethyl (trityl) group and its substituted derivatives, such as dimethoxytrityl (DMT) and monomethoxytrityl (MMT), are bulky, acid-labile protecting groups. umich.edulibretexts.org They are almost exclusively used for the protection of the primary 5'-hydroxyl group of nucleosides due to their steric hindrance. umich.edulibretexts.org The introduction is typically performed using the corresponding trityl chloride. umich.edu The high acid lability of the DMT group allows for its removal under very mild acidic conditions, which is a key step in solid-phase oligonucleotide synthesis. libretexts.org

Interactive Data Tables

Table 1: Comparison of Common Hydroxyl Protecting Groups in Nucleoside Chemistry

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Key Features
Benzoyl Bz Benzoyl chloride Base (e.g., NH₃, NaOH) libretexts.orgwikipedia.org More stable than acetyl group libretexts.orgwikipedia.org; stable to acid libretexts.org
tert-Butyldimethylsilyl TBDMS/TBS TBDMS chloride Fluoride ion (e.g., TBAF) libretexts.orgchemicalbook.com Orthogonal to acid- and base-labile groups cdnsciencepub.com
Tetraisopropyldisiloxane-1,3-diyl TIPDS 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Fluoride ion (e.g., TBAF) pearson.comvaia.com Protects 3' and 5' hydroxyls simultaneously pearson.comvaia.com
Acetyl Ac Acetic anhydride Base (e.g., NH₃, NaOH) libretexts.org More labile than benzoyl group nih.gov
Dimethoxytrityl DMT DMT chloride Weak acid libretexts.org Specific for 5'-hydroxyl; highly acid-labile umich.edulibretexts.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic anhydride
Acetyl chloride
Benzoyl chloride
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
Dimethoxytrityl chloride
tert-Butyldimethylsilyl chloride
Tetrabutylammonium fluoride

Future Perspectives in the Chemical Synthesis of 2 ,3 ,5 Tri O Benzoyl 5 Ethyluridine Derivatives

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2',3',5'-Tri-O-benzoyl-5-ethyluridine is often a multi-step process that relies heavily on protecting groups, leading to considerable chemical waste. Future research is aimed at creating more environmentally friendly and efficient alternatives. Key areas of innovation include:

Enzymatic and Chemo-enzymatic Approaches: Biocatalysis is emerging as a powerful, sustainable alternative to traditional chemical methods. researchgate.net Enzyme-mediated processes offer high selectivity and efficiency for producing nucleoside analogues. researchgate.netmdpi.com For instance, nucleoside phosphorylases are used in one-pot transglycosylation reactions, which is an environmentally friendly method. researchgate.netmdpi.com These enzymatic routes are progressively replacing chemical synthesis for the industrial production of some nucleoside analogues. researchgate.net

One-Pot Reactions: Streamlining synthetic sequences by combining multiple steps into a single reaction vessel, a "one-pot" synthesis, significantly curtails solvent consumption, purification efforts, and waste generation. The development of robust one-pot procedures is a key goal for the direct synthesis and subsequent derivatization of this compound.

Catalytic Innovations: A move away from stoichiometric reagents, which are often responsible for low atom economy, is crucial. The development of catalytic methods, employing transition metals or organocatalysts for the benzoylation and modification of the uridine (B1682114) core, is a primary research focus. This strategy aims to reduce waste and enable milder reaction conditions.

Flow Chemistry: Continuous flow reactors present numerous benefits over conventional batch synthesis, such as superior control over reaction parameters, heightened safety, and the capacity for automation. Applying flow chemistry to the synthesis of this compound derivatives could pave the way for more efficient and scalable manufacturing processes.

Exploration of Novel Chemical Transformations

In addition to refining current synthetic strategies, the exploration of new chemical transformations is vital for accessing a broader array of this compound derivatives with potentially superior biological activities. Promising areas of research include:

Cross-Coupling Reactions: The use of cross-coupling reactions on unprotected halopurine bases and nucleosides in water has been demonstrated, showcasing the potential for novel modifications. acs.org

Direct Ribosylation: A significant challenge in nucleoside synthesis is the direct and selective formation of the bond between the sugar and the nucleobase. Recent developments have shown that titanium-catalyzed ribosylation can be used for the regioselective synthesis of purine (B94841) and pyrimidine (B1678525) ribonucleosides. researchgate.net This method has the potential to be adapted for the synthesis of 5-ethyluridine (B1619342) derivatives.

Modifications at the 5-Position: The chemical synthesis of novel uridine derivatives, such as 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U), has been achieved in good yields by reacting the corresponding 5-hydroxymethyluridine (B1210401) derivatives with taurine. nih.gov This indicates the potential for diverse functionalization at the 5-position of the uracil (B121893) ring.

Advancements in Stereoselective and Regioselective Methodologies

The therapeutic efficacy of nucleoside analogues is intrinsically linked to their three-dimensional structure. Consequently, precise control over the stereochemical and regiochemical outcomes of synthetic reactions is of utmost importance. Future progress will likely concentrate on:

Regioselective Synthesis: The ability to selectively modify one position of a molecule in the presence of other reactive sites is a significant synthetic hurdle. For example, direct tosylation of 5'-O-benzoyl-1-β-D-lyxofuranosyl-uracil can be controlled to selectively yield the 3'-O-tosyl derivative by using a 2',3'-O-dibutylstannylene intermediate. nih.gov Such regioselective control is crucial for creating specific derivatives.

Stereoselective Synthesis: The stereochemical outcome of a reaction can be influenced by the reagents used. For instance, in the synthesis of C-nucleosides, the choice of a reducing agent like Et3SiH or the use of BF3·OEt2 can determine the formation of the α or β anomer, respectively. beilstein-journals.orgnih.gov This level of control is essential for producing enantiomerically pure compounds.

Conformationally Restricted Analogues: The biological properties of nucleosides can be fine-tuned by chemically modifying the sugar ring to influence its conformation. thieme-connect.de The synthesis of spirocyclic nucleosides, where a spirocycle is introduced at various positions of the sugar, is an emerging area. thieme-connect.de These modifications can lock the sugar in a specific pucker, potentially enhancing its interaction with biological targets. thieme-connect.de

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2',3',5'-Tri-O-benzoyl-5-ethyluridine, and how can side products be minimized?

  • Methodological Answer : The synthesis typically involves benzoylation of 5-ethyluridine using benzoyl chloride in anhydrous pyridine under controlled temperatures (0–5°C). To minimize side products (e.g., over-benzoylation), stoichiometric ratios of benzoyl chloride to hydroxyl groups (3:1) should be maintained, and the reaction progress should be monitored via TLC (silica gel, chloroform:methanol 9:1). Quenching with ice-cold water followed by extraction with dichloromethane isolates the crude product, which is purified via column chromatography (hexane:ethyl acetate gradient) .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane:ethyl acetate gradient (70:30 to 50:50) is standard. For higher purity (>98%), preparative HPLC with a C18 column and acetonitrile:water (65:35) mobile phase is recommended. Confirmation of purity requires NMR (¹H, ¹³C) and HPLC retention time matching with standards .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H NMR (CDCl₃, 400 MHz): Benzoyl protons appear as multiplets at δ 7.3–8.1 ppm, while the ethyl group resonates as a triplet (δ 1.2 ppm) and quartet (δ 4.1 ppm).
  • ESI-MS : Expected [M+H]⁺ ion at m/z 573.2.
  • FT-IR : Confirm benzoyl C=O stretches at 1720–1700 cm⁻¹ .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of benzoyl groups. Stability assays show <5% degradation over 6 months under these conditions. Avoid aqueous buffers (pH >7) or prolonged exposure to light, which accelerates decomposition .

Advanced Research Questions

Q. How can selective deprotection of benzoyl groups be achieved to functionalize this compound for oligonucleotide synthesis?

  • Methodological Answer : Use ammonia-saturated methanol (0°C, 12–24 hrs) for stepwise 2'- and 3'-deprotection while retaining the 5'-benzoyl group. Monitor deprotection via ¹H NMR (disappearance of benzoyl signals). For selective 5'-deprotection, employ mild hydrazine hydrate in DMF (30 min, RT). The resulting mono-protected derivative is critical for phosphoramidite-based oligonucleotide synthesis .

Q. How can contradictions in solubility data for this compound across solvents be resolved experimentally?

  • Methodological Answer : Perform systematic solubility studies in aprotic (DMSO, DMF) vs. protic solvents (MeOH, EtOH) using UV-Vis spectroscopy (λ = 260 nm). For example, solubility in DMSO is ~50 mg/mL, while in MeOH it is <1 mg/mL. Contradictions arise from inconsistent particle size or hydration states; pre-drying the compound (vacuum, 24 hrs) ensures reproducibility .

Q. What isotopic labeling strategies are suitable for tracking this compound in metabolic studies?

  • Methodological Answer : Incorporate ¹³C or ²H isotopes at the ethyl group via modified uridine precursors. For example, use [¹³C₂]-ethyl iodide during synthesis. LC-MS/MS with selected reaction monitoring (SRM) enables tracking of labeled metabolites in cellular uptake assays .

Q. How can computational modeling predict the interaction of this compound with viral polymerases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target polymerase (e.g., SARS-CoV-2 RdRp, PDB: 7BV2). Parameterize the compound’s force field (GAFF2) and analyze binding free energy (ΔG). Validate predictions with SPR binding assays (KD <10 μM indicates high affinity) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-O-benzoyl-5-ethyluridine
Reactant of Route 2
2',3',5'-Tri-O-benzoyl-5-ethyluridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.